molecular formula C5H7N3 B13496238 1-Cyclopropyl-1H-1,2,4-triazole

1-Cyclopropyl-1H-1,2,4-triazole

Cat. No.: B13496238
M. Wt: 109.13 g/mol
InChI Key: XUVFMIWBNQRMSE-UHFFFAOYSA-N
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Description

Significance of the 1,2,4-Triazole (B32235) Heterocycle in Organic Chemistry and Related Fields

The 1,2,4-triazole is a five-membered heterocyclic ring containing three nitrogen atoms, a structural feature that imparts a range of desirable properties. This moiety is a cornerstone in the development of a multitude of biologically active compounds. Its stability, capacity for hydrogen bonding, and ability to act as a bioisostere for amide and ester groups make it a privileged scaffold in drug discovery. nih.gov

The 1,2,4-triazole ring is a key component in numerous pharmaceutical agents, exhibiting a broad spectrum of pharmacological activities, including antifungal, antiviral, anticonvulsant, and anti-inflammatory properties. wikipedia.orgisres.org Prominent examples of drugs containing this heterocycle include the antifungal agents fluconazole (B54011) and itraconazole. wikipedia.org In the realm of agriculture, 1,2,4-triazole derivatives have been successfully developed as fungicides and herbicides, highlighting the versatility of this heterocyclic system. researchgate.net

The chemical properties of the 1,2,4-triazole ring, such as its aromaticity and the presence of multiple nitrogen atoms, allow for diverse substitutions, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its interaction with biological targets.

Distinctive Role of the Cyclopropyl (B3062369) Moiety in Molecular Design

From a structural standpoint, the cyclopropyl moiety introduces conformational rigidity, which can be advantageous in locking a molecule into a bioactive conformation and improving its binding affinity to a target protein. This conformational constraint can also enhance metabolic stability by shielding adjacent chemical bonds from enzymatic degradation. Furthermore, the introduction of a cyclopropyl group can modulate a molecule's lipophilicity, a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile.

Overview of Research Trajectories for Cyclopropyl-Substituted 1,2,4-Triazoles

The combination of the 1,2,4-triazole heterocycle and the cyclopropyl moiety has spurred considerable research, primarily in the fields of medicinal chemistry and agrochemical development. The primary research trajectory has been the synthesis and biological evaluation of various substituted 1-cyclopropyl-1H-1,2,4-triazole derivatives.

In the agrochemical sector, research has focused on the development of novel fungicides and herbicides. Studies have shown that certain derivatives of this compound exhibit potent antifungal activity against a range of plant pathogens. researchgate.net The unique structural features of these compounds are believed to contribute to their mechanism of action, which often involves the inhibition of key fungal enzymes. Similarly, the herbicidal potential of such compounds is an active area of investigation, with researchers aiming to develop selective and effective weed control agents. ijsr.net

In medicinal chemistry, the focus has been on exploring the therapeutic potential of cyclopropyl-substituted 1,2,4-triazoles against various diseases. While specific research on the unsubstituted this compound is limited in publicly available literature, the broader class of its derivatives is being investigated for a range of bioactivities. The structural rigidity and metabolic stability conferred by the cyclopropyl group, combined with the versatile pharmacophoric nature of the 1,2,4-triazole ring, make these compounds attractive candidates for the development of new therapeutic agents.

While detailed experimental data for the unsubstituted this compound is not extensively documented in readily accessible scientific literature, the foundational knowledge of its constituent parts strongly suggests a molecule of significant scientific interest. Further dedicated research into its synthesis, characterization, and biological evaluation is warranted to fully unlock its potential.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H7N3

Molecular Weight

109.13 g/mol

IUPAC Name

1-cyclopropyl-1,2,4-triazole

InChI

InChI=1S/C5H7N3/c1-2-5(1)8-4-6-3-7-8/h3-5H,1-2H2

InChI Key

XUVFMIWBNQRMSE-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=NC=N2

Origin of Product

United States

Synthetic Methodologies for 1 Cyclopropyl 1h 1,2,4 Triazole and Its Derivatives: Strategic Approaches and Mechanistic Insights

Direct Synthesis of the 1-Cyclopropyl-1H-1,2,4-triazole Core

The construction of the fundamental this compound structure can be achieved through several strategic pathways, including the cyclization of precursors already bearing the cyclopropyl (B3062369) moiety, the assembly of the ring via multicomponent reactions, or the direct installation of the cyclopropyl group onto a pre-formed triazole ring.

Cyclization Reactions Employing Cyclopropyl-Containing Precursors

A primary strategy for synthesizing the target molecule involves the cyclization of linear precursors that incorporate a cyclopropyl group. Established methods for forming the 1,2,4-triazole (B32235) ring, such as the Pellizzari and Einhorn-Brunner reactions, can be adapted for this purpose. chemicalbook.com

In a potential Einhorn-Brunner type synthesis, the acid-catalyzed condensation of a cyclopropyl hydrazine (B178648) with formamide (B127407) would yield this compound. Similarly, the Pellizzari reaction, which involves the reaction of amides with hydrazides, could be employed by using cyclopropanecarboxamide (B1202528) and a suitable hydrazine derivative to form an acyl amidrazone intermediate, which upon intramolecular cyclization, would deliver the desired triazole. chemicalbook.com Another approach involves the reaction of amidines with hydrazides; using cyclopropylamidine as a precursor is a viable route for the synthesis of 1,2,4-triazoles substituted with a cyclopropyl group. chemicalbook.com

Table 1: Cyclization Strategies Using Cyclopropyl Precursors

Named ReactionCyclopropyl-Containing PrecursorCo-reactantKey Intermediate
Einhorn-BrunnerCyclopropyl hydrazineFormamideFormyl cyclopropyl hydrazide
PellizzariCyclopropanecarboxamideFormohydrazideAcyl amidrazone
Amidine-based SynthesisCyclopropylamidineHydrazineAmidrazone

Multicomponent Reaction Strategies for Triazole Ring Formation

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single pot. Several MCRs developed for 1-aryl-1,2,4-triazoles can be conceptually extended to the synthesis of this compound. isres.orgorganic-chemistry.org

One such strategy involves a one-pot process using anilines, where cyclopropylaniline could serve as the nitrogen source for the N1 position of the triazole ring. organic-chemistry.org The reaction proceeds through the formation of an imidate intermediate, which then condenses and cyclizes to form the triazole. organic-chemistry.org Another versatile MCR involves the base-promoted reaction of 1,3-diones, β-nitrostyrenes, and aldehyde hydrazones. rsc.org By employing an aldehyde hydrazone bearing a cyclopropyl group, this method could be adapted to generate highly substituted cyclopropyl-triazole derivatives. Furthermore, three-component reactions of nitriles, 2-diazoacetonitriles, and aryldiazonium salts are used for the regioselective synthesis of 1-aryl-5-cyano-1,2,4-triazoles; substituting the aryldiazonium salt with a cyclopropyldiazonium species could potentially offer a route to the target compound. isres.org

Nucleophilic Substitution Approaches for N-Alkylation with Cyclopropyl Units

Perhaps the most direct method for synthesizing this compound is the N-alkylation of the parent 1H-1,2,4-triazole heterocycle. The NH protons of 1,2,4-triazole are acidic (pKa of 10.26), allowing for deprotonation with a suitable base to form a nucleophilic triazolide anion. chemicalbook.com

This anion can then react with an electrophilic cyclopropyl source, such as cyclopropyl bromide or cyclopropyl tosylate, in a nucleophilic substitution reaction. The regioselectivity of this alkylation is highly dependent on the reaction conditions. The use of a base like sodium ethoxide in ethanol (B145695) typically favors alkylation at the N1 position, leading to the desired this compound. chemicalbook.com In contrast, different conditions, such as using aqueous sodium hydroxide, might lead to a mixture of N1 and N4 isomers. chemicalbook.com

Derivatization and Functionalization of the this compound Scaffold

Once the core structure is synthesized, it can be further modified at its nitrogen or carbon atoms to generate a library of derivatives with diverse properties.

Modification at Nitrogen Atoms (N2, N4)

The 1,2,4-triazole ring contains two additional nitrogen atoms (N2 and N4) that can potentially be functionalized. The N4 position is particularly accessible for electrophilic attack. For instance, further alkylation of this compound could lead to the formation of a 1-cyclopropyl-4-alkyl-1,2,4-triazolium salt. chemicalbook.com The parent 1H-1,2,4-triazole is known to be readily protonated at the N4 position in strong acid, suggesting the N4 in the 1-cyclopropyl derivative is also a site of basicity and potential electrophilic substitution. chemicalbook.com

While direct alkylation at the N2 position of a 1-substituted-1,2,4-triazole is less common, specific strategies can be envisioned. For example, installing a temporary directing group on the triazole ring could steer substitution to the N2 position, a technique that has proven effective in the regioselective N-2 alkylation of 1,2,3-triazoles. organic-chemistry.org

Substitution Reactions on the Triazole Carbon Atoms (C3, C5)

The carbon atoms at the C3 and C5 positions of the 1H-1,2,4-triazole ring are electron-deficient and, therefore, susceptible to nucleophilic attack under certain conditions. chemicalbook.com More commonly, these positions are functionalized through modern cross-coupling reactions or by building the ring with the desired substituents already in place.

A powerful method for derivatization involves halogenation of the triazole ring followed by cross-coupling. For example, 4-alkyl-3,5-dibromo-4H-1,2,4-triazoles are precursors to a variety of 3,5-diaryl derivatives via Suzuki cross-coupling reactions. nih.gov This strategy could be adapted to a 1-cyclopropyl-1,2,4-triazole system, allowing for the introduction of various aryl or alkyl groups at C3 and C5.

Another versatile approach involves synthesizing the triazole ring with a functional handle already present. The preparation of 1,2,4-triazole-3(5)-carboxylates from acyl hydrazides provides a key intermediate. nih.gov From a 1-cyclopropyl-1,2,4-triazole-3-carboxylate, the ester group can be converted into a wide array of other functionalities, including amides, nitriles, hydrazides, and hydroxamic acids, thus expanding the chemical space of accessible derivatives. nih.gov Additionally, the 1,2,4-triazole moiety itself can act as a directing group for C-H arylation reactions at adjacent positions, offering a pathway for functionalization without pre-installed handles. organic-chemistry.org

Table 2: Functionalization Strategies for the Triazole Ring Carbons

PositionMethodologyIntermediate/PrecursorResulting FunctionalityReference
C3 / C5Suzuki Cross-CouplingHalogenated Triazole (e.g., Bromo)Aryl, Heteroaryl, Alkyl nih.gov
C3 / C5Functional Group TransformationTriazole-carboxylateAmide, Nitrile, Hydrazide, etc. nih.gov
C5 (adjacent)Directed C-H ArylationSubstituted TriazoleAryl organic-chemistry.org

Introduction of Heteroatom Linkages (e.g., Thioether, Oxadiazole Moieties)

The incorporation of heteroatom-containing functional groups, such as thioethers and oxadiazoles (B1248032), into the this compound scaffold can significantly modulate the physicochemical and biological properties of the resulting molecules.

The synthesis of thioether derivatives often involves the reaction of a thiol-containing triazole with an appropriate electrophile. For instance, 5-cyclopropyl-4H-1,2,4-triazole-3-thiol serves as a key intermediate for creating various thioether linkages. sigmaaldrich.com The reaction of this thiol with arylmethyl halides can lead to the formation of [3-(arylmethyl)thio-5-aryl-4H- Current time information in Bangalore, IN.isres.orgnih.govtriazol-4-yl]acetic acids and their isomers. nih.gov Microwave-assisted synthesis has proven to be an efficient method for preparing thioether derivatives containing 1,2,4-triazole moieties, often resulting in high yields within short reaction times. nih.gov

The integration of an oxadiazole ring with a 1,2,4-triazole nucleus can be achieved through multi-step synthetic sequences. A common approach involves the conversion of a carbohydrazide (B1668358) derived from a triazole precursor into a 1,3,4-oxadiazole. researchgate.netnih.gov For example, a series of novel Current time information in Bangalore, IN.isres.orgnih.gov-triazolo- Current time information in Bangalore, IN.nih.govnih.govoxadiazole derivatives has been prepared, demonstrating the versatility of this synthetic strategy. researchgate.net These hybrid molecules are of significant interest due to their potential biological activities. nih.govnih.gov

Regioselective Synthesis and Isomer Control

The regioselective synthesis of substituted 1-cyclopropyl-1H-1,2,4-triazoles is crucial as different isomers often exhibit distinct biological activities. Controlling the position of substituents on the triazole ring is a significant challenge in synthetic design.

Catalyst-controlled methodologies have emerged as a powerful tool for achieving high regioselectivity. For instance, the [3+2] cycloaddition of isocyanides with diazonium salts can be directed to selectively produce either 1,3-disubstituted or 1,5-disubstituted 1,2,4-triazoles by employing Ag(I) or Cu(II) catalysts, respectively. isres.orgorganic-chemistry.org This approach provides a practical route to various 1,2,4-triazole scaffolds with high efficiency and broad substrate scope. isres.orgorganic-chemistry.org

Copper-catalyzed reactions have been extensively utilized for the regioselective synthesis of triazoles. A copper-enabled three-component [3+2] annulation reaction of nitriles, 2-diazoacetonitriles, and aryldiazonium salts allows for the regioselective synthesis of 1-aryl-5-cyano-1,2,4-triazoles. isres.org Similarly, copper-catalyzed 1,3-dipolar cycloaddition of azides with terminal alkynes is a well-established method for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. researchgate.net

The choice of reaction conditions and starting materials also plays a critical role in controlling isomer formation. For example, in the synthesis of trifluoromethylated N¹-aryl-1,2,4-triazoles, a copper-catalyzed three-component reaction of aryldiazonium salts with fluorinated diazo reagents and nitriles can lead to two different regioisomers. mdpi.com Careful optimization of reaction parameters is therefore essential to achieve the desired isomeric purity.

Advanced Synthetic Techniques in Cyclopropyl-1,2,4-triazole Chemistry

Modern synthetic chemistry has embraced a range of advanced techniques to improve the efficiency, selectivity, and environmental footprint of chemical transformations. The synthesis of 1-cyclopropyl-1H-1,2,4-triazoles has significantly benefited from these innovations.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating reaction rates and improving yields in the synthesis of 1,2,4-triazole derivatives. nih.govnih.govpnrjournal.com This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly shorter reaction times compared to conventional heating methods. nih.goveurekaselect.com For instance, the synthesis of 3-aryl-4-arylmethylideneamino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives was achieved in just 5 minutes with a 96% yield using microwave irradiation. nih.gov Similarly, a method for synthesizing substituted 1,2,4-triazoles from hydrazines and formamide proceeds smoothly under microwave irradiation without the need for a catalyst. organic-chemistry.org

Catalytic Approaches (e.g., Metal-Catalyzed Reactions)

Metal-catalyzed reactions are central to the modern synthesis of 1,2,4-triazoles, offering high efficiency and selectivity. isres.org Copper catalysts are particularly prominent in this area. isres.orgnih.gov Copper-catalyzed reactions enable the formation of 1,2,4-triazole derivatives through various pathways, including oxidative C(sp³)-H functionalization of amidines and cascade addition-oxidative cyclization of nitriles. isres.org Silver(I) has also been used to catalyze the regioselective synthesis of 1,3-disubstituted 1,2,4-triazoles. isres.orgorganic-chemistry.org

Beyond copper and silver, other transition metals have been employed. For example, a nickel(0) complex can catalyze the transformation of oxadiazoles into 1,2,4-triazoles. organic-chemistry.org Metal-free catalytic systems have also been developed, such as the iodine-catalyzed synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from hydrazones and aliphatic amines. organic-chemistry.org

"One-Pot" Synthetic Strategies

"One-pot" synthetic strategies, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. nih.govrsc.orgnih.gov Several one-pot methods have been developed for the synthesis of 1,2,4-triazole derivatives.

A notable example is the three-component reaction of 5-amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, and ethyl acetoacetate (B1235776) to produce Current time information in Bangalore, IN.isres.orgnih.govtriazolo[4,3-a]pyrimidine derivatives. nih.gov Another efficient one-pot process catalyzed by copper uses readily available nitriles and hydroxylamine (B1172632) hydrochloride as starting materials. isres.org Furthermore, a highly regioselective one-pot process provides rapid access to diverse 1,3,5-trisubstituted 1,2,4-triazoles from carboxylic acids, primary amidines, and monosubstituted hydrazines. organic-chemistry.org

Reaction Mechanism Elucidation in this compound Synthesis

Understanding the reaction mechanisms underlying the synthesis of 1-cyclopropyl-1H-1,2,4-triazoles is fundamental for optimizing reaction conditions and developing new synthetic routes. The formation of the triazole ring often proceeds through a series of intricate steps involving bond formation and cleavage.

For instance, in the metal-free synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from hydrazones and amines, the reaction is proposed to proceed via a cascade process involving C-H functionalization, the formation of double C-N bonds, and subsequent oxidative aromatization. isres.org

In the copper-catalyzed synthesis of 1,2,4-triazoles from amidines, a plausible mechanism involves the oxidative functionalization of a C(sp³)-H bond. isres.org The catalytic cycle in copper-catalyzed reactions often involves the coordination of the metal to the reactants, facilitating bond formation and subsequent product release.

The regioselectivity observed in many syntheses can be explained by mechanistic considerations. For example, the catalyst-controlled regioselective [3+2] cycloaddition of isocyanides with diazonium salts is thought to proceed through different transition states depending on whether a silver or copper catalyst is used, leading to the selective formation of either the 1,3- or 1,5-disubstituted product. isres.org

Advanced Spectroscopic and Analytical Characterization of 1 Cyclopropyl 1h 1,2,4 Triazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 1-cyclopropyl-1H-1,2,4-triazole derivatives, offering detailed information about the chemical environment of individual protons and carbon atoms.

Proton (¹H) NMR spectroscopy provides distinct signals for the protons of the cyclopropyl (B3062369) and triazole rings. The chemical shifts (δ) of the triazole ring protons typically appear in the downfield region, generally between δ 7.3 and 8.8 ppm, due to the aromatic nature of the heterocyclic ring. researchgate.neturfu.ru For instance, in some 1,2,4-triazole (B32235) derivatives, the protons of the triazole ring have been observed as broadened signals in the region of δ 7.3–7.9 ppm. researchgate.net The protons of the cyclopropyl group exhibit characteristic signals in the upfield region of the spectrum. These signals often present as complex multiplets due to spin-spin coupling between the geminal and vicinal protons of the three-membered ring.

The coupling patterns observed in ¹H NMR spectra are instrumental in confirming the connectivity of atoms within the molecule. For example, the interaction between protons on adjacent carbons in the cyclopropyl ring gives rise to specific splitting patterns that can be analyzed to determine their relative stereochemistry.

Table 1: Representative ¹H NMR Chemical Shifts for Protons in 1,2,4-Triazole Derivatives

Proton TypeChemical Shift (δ, ppm)
Triazole Ring Protons7.3 - 8.8
Cyclopropyl Ring Protons0.5 - 1.5
Substituent Protons (e.g., CH₂)2.3 - 4.5 urfu.ru

Note: The exact chemical shifts can vary depending on the specific substituents on the triazole ring and the solvent used for analysis.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The carbon atoms of the 1,2,4-triazole ring typically resonate in the range of δ 140–165 ppm. urfu.rumdpi.com For example, in certain 1,4-disubstituted 1,2,3-triazoles, the C4 and C5 carbons appear between δ 122.46–127.49 and 139.27–148.64 ppm, respectively. mdpi.com The cyclopropyl carbons are found at significantly higher field, usually between δ 5 and 15 ppm. jluiset.com.mx

The chemical shifts of the carbon atoms are sensitive to their electronic environment, making ¹³C NMR a powerful tool for confirming the successful synthesis of the target molecule and for identifying the position of substituents on the triazole ring.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound Derivatives

Carbon TypeChemical Shift (δ, ppm)
Triazole Ring Carbons140 - 165
Cyclopropyl Ring Carbons5 - 15
Substituent Carbons (e.g., CH₂)20 - 60 urfu.ru

Note: The precise chemical shifts are influenced by the nature of the substituents and the solvent.

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy) experiments establish correlations between coupled protons, helping to identify adjacent protons, such as those within the cyclopropyl ring and any alkyl chains attached to the triazole.

HSQC (Heteronuclear Single Quantum Coherence) spectra correlate directly bonded proton and carbon atoms, allowing for the direct assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal long-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for confirming the connection between the cyclopropyl group and the triazole ring, as correlations can be observed between the cyclopropyl protons and the triazole ring carbons.

The application of these 2D NMR techniques has been crucial in the regioselective synthesis and structural elucidation of various substituted triazole derivatives. nih.govresearchgate.net

Infrared (IR) Spectroscopy: Vibrational Analysis of Key Functional Groups and Ring Systems

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing characteristic absorption bands for specific functional groups. In this compound derivatives, key vibrational bands include:

C-H stretching vibrations of the cyclopropyl group and the triazole ring, typically observed in the region of 3100–3000 cm⁻¹.

C=N and N=N stretching vibrations of the triazole ring, which appear in the 1600–1400 cm⁻¹ region. researchgate.net For instance, the C=C aromatic stretching vibration peak in some 1,2,4-triazole derivatives has been observed at 1529 and 1483 cm⁻¹. researchgate.net

Ring breathing and deformation modes of both the cyclopropyl and triazole rings at lower frequencies.

The presence and position of these bands can confirm the integrity of the core structure and the presence of various substituents. nih.gov

Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives

Functional GroupAbsorption Range (cm⁻¹)
C-H (Aromatic/Triazole)3100 - 3000
C-H (Cyclopropyl)3000 - 2900
C=N / N=N (Triazole Ring)1600 - 1400

Mass Spectrometry (MS): Determination of Molecular Mass and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this compound derivatives may include the loss of the cyclopropyl group, cleavage of the triazole ring, and loss of small neutral molecules like N₂ or HCN. For example, the molecular formula of 1H-1,2,4-triazole is C₂H₃N₃ with a molecular weight of 69.0653. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Aromaticity Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The 1,2,4-triazole ring, being aromatic, exhibits characteristic π → π* transitions. The position and intensity of the absorption maxima (λ_max) can be influenced by the presence of substituents on the ring. For 1H-1,2,4-triazole, electronic transitions have been studied, and it's known that the first ionization energy bands show complex vibrational structure. nih.gov

UV-Vis spectroscopy can be used to study the aromaticity of the triazole system and how it is affected by the cyclopropyl substituent and other functional groups. The electronic absorption spectra of some 1,2,4-triazole derivatives show absorption bands in the UV region, which are attributed to electronic transitions within the conjugated system. nih.gov

Computational and Theoretical Chemistry Studies of 1 Cyclopropyl 1h 1,2,4 Triazole

Quantum Chemical Calculations: DFT and HF Methods

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are powerful tools for investigating the properties of molecules like 1-cyclopropyl-1H-1,2,4-triazole. researchgate.net DFT methods, with functionals such as B3LYP, are widely used for their balance of accuracy and computational cost in predicting molecular geometries, electronic properties, and spectroscopic data. ufv.br The HF method, while being a more fundamental approach, often serves as a starting point for more advanced calculations. researchgate.net

Geometry Optimization and Structural Parameters (Bond Lengths, Bond Angles, Dihedral Angles)

The geometry of this compound can be optimized using DFT and HF methods to determine its most stable three-dimensional structure. This process involves finding the minimum energy conformation by calculating forces on the atoms and adjusting their positions. The resulting structural parameters, including bond lengths, bond angles, and dihedral angles, provide a detailed picture of the molecule's architecture.

For the parent 1H-1,2,4-triazole, the ring is planar, a characteristic that is expected to be largely maintained in its 1-cyclopropyl derivative. nih.gov The attachment of the cyclopropyl (B3062369) group at the N1 position will introduce specific geometric features. The bond lengths and angles within the triazole ring are not expected to deviate dramatically from those of the parent compound. However, the C-N bond connecting the cyclopropyl group to the triazole ring and the internal geometry of the cyclopropyl ring itself are of particular interest.

Table 1: Representative Calculated Structural Parameters for 1,2,4-Triazole (B32235) Derivatives Note: This table presents typical data for related compounds due to the absence of specific literature on this compound.

Parameter Bond/Angle Typical Calculated Value (DFT)
Bond Length N1-N2 ~1.35 Å
N2-C3 ~1.32 Å
C3-N4 ~1.34 Å
N4-C5 ~1.33 Å
C5-N1 ~1.38 Å
N1-C(cyclopropyl) ~1.47 Å
Bond Angle C5-N1-N2 ~108°
N1-N2-C3 ~112°
N2-C3-N4 ~104°
C3-N4-C5 ~111°
N4-C5-N1 ~105°

The orientation of the cyclopropyl group relative to the triazole ring, defined by the dihedral angle, is a key conformational feature.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic properties of this compound are primarily described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transitions. researchgate.netnih.gov

A smaller HOMO-LUMO gap generally implies higher reactivity. For 1,2,4-triazole derivatives, the HOMO is typically a π-orbital distributed over the triazole ring, while the LUMO is a π*-antibonding orbital. The introduction of the cyclopropyl group at the N1 position, being an alkyl group, is expected to have a modest electron-donating effect, which could slightly raise the HOMO energy level and potentially decrease the HOMO-LUMO gap compared to the unsubstituted 1H-1,2,4-triazole.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP map would likely show the most negative potential located around the N2 and N4 nitrogen atoms of the triazole ring, indicating these as the primary sites for electrophilic attack or coordination with metal ions. The hydrogen atoms of the cyclopropyl group and the C-H on the triazole ring would exhibit positive potential. This information is crucial for understanding the molecule's intermolecular interactions. researchgate.net

Thermodynamic Parameters and Stability Analysis

Spectroscopic Property Prediction and Correlation with Experimental Data (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical calculations can predict spectroscopic properties, which can then be compared with experimental data for structure verification and analysis.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are instrumental in confirming the structure of this compound. ufv.br The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. The predicted chemical shifts for the protons and carbons of the triazole ring and the cyclopropyl group can be compared with experimental spectra. For instance, the protons on the triazole ring (C3-H and C5-H) are expected to appear as singlets in the aromatic region of the ¹H NMR spectrum. nih.gov

Vibrational Frequencies: The infrared (IR) and Raman spectra of this compound can be simulated by calculating its vibrational frequencies. researchgate.net These calculations help in the assignment of the various vibrational modes of the molecule, such as the stretching and bending of the C-H, C-N, and N-N bonds. The vibrational modes of the 1,2,4-triazole ring are well-characterized and typically appear in specific regions of the IR spectrum. researchgate.net

Tautomeric Equilibria and Conformational Analysis

Tautomeric Equilibria: 1,2,4-Triazole can exist in different tautomeric forms, with the most common being the 1H and 4H tautomers. nih.govresearchgate.net For N-unsubstituted 1,2,4-triazole, the 1H-tautomer is generally found to be more stable. arkat-usa.org In the case of this compound, the substitution at the N1 position locks the molecule in the 1H tautomeric form. However, the study of tautomerism is crucial for understanding the reactivity of related unsubstituted or C-substituted cyclopropyl triazoles.

Conformational Analysis: The conformational flexibility of this compound arises from the rotation around the single bond connecting the cyclopropyl group to the triazole ring. Computational studies can map the potential energy surface of this rotation to identify the most stable conformers and the energy barriers between them. This analysis is important for understanding how the molecule's shape influences its interactions and properties.

Crystal Engineering and Structural Elucidation Via X Ray Diffraction of Cyclopropyl 1,2,4 Triazole Compounds

Single-Crystal X-ray Diffraction Studies: Determination of Solid-State Molecular Conformation

For the related compound, 4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole, X-ray diffraction studies have revealed specific crystallographic parameters. epa.gov The molecule crystallizes in the orthorhombic space group Pnma. epa.gov The triazole ring is planar and lies on a mirror plane, while the cyclopropyl (B3062369) ring is oriented orthogonally to it. epa.gov The bond distances within the triazole ring suggest considerable delocalization of π-electrons. epa.gov

A summary of the crystallographic data for 4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole is presented in the table below.

Parameter Value
Chemical FormulaC₅H₉N₃
Crystal SystemOrthorhombic
Space GroupPnma
a (Å)5.6470(2)
b (Å)7.3359(4)
c (Å)13.4404(7)
Z4

Table 1: Crystallographic data for 4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole. epa.gov

Crystal Packing Analysis: Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

In the solid state, molecules of 4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole associate through N-H···N hydrogen bonding, forming supramolecular chains. epa.govconsensus.app These chains adopt a zigzag topology and are planar. epa.gov The presence of both hydrogen bond donors (N-H) and acceptors (N) in the triazole ring facilitates the formation of these extended networks. nih.govwikipedia.org

While not explicitly detailed for this specific cyclopropyl triazole derivative, π-π stacking interactions are a common feature in the crystal packing of aromatic and heteroaromatic compounds, including other triazole derivatives. researchgate.net These interactions, arising from the overlap of π-orbitals of adjacent rings, contribute to the stabilization of the crystal lattice.

Influence of Substituents, Including the Cyclopropyl Group, on Crystal Packing

The nature and position of substituents on the triazole ring can significantly influence the crystal packing. The introduction of a cyclopropyl group can impact the steric and electronic properties of the molecule, thereby altering the intermolecular interactions and the resulting crystal structure.

In broader studies of triazole derivatives, it has been shown that different substituents can lead to varied packing arrangements, from layered structures to complex three-dimensional networks, driven by a combination of hydrogen bonding, halogen bonding, and π-π interactions. rsc.org

Polymorphism and Crystallinity Studies

Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. Different polymorphs of the same compound can exhibit distinct physical properties.

The existence of polymorphism has been documented for other cyclopropyl-containing heterocyclic compounds. For instance, 3-cyclopropyl-5-(2-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole has been found to crystallize as two concomitant polymorphs, one triclinic and one orthorhombic. nih.gov These polymorphs exhibit different packing motifs, with one being based on centrosymmetric dimers and the other on columnar stacking. nih.gov The triclinic form was determined to be the more stable polymorph due to its higher density and lower lattice energy. nih.gov

Furthermore, studies on other 1,2,4-triazole (B32235) derivatives have demonstrated conformational polymorphism, where different crystal forms contain molecules in different conformations. mdpi.com This highlights the potential for 1-cyclopropyl-1H-1,2,4-triazole to also exhibit polymorphism, depending on crystallization conditions. The flexibility of the cyclopropyl group's orientation relative to the triazole ring could potentially lead to different stable packing arrangements under various crystallization conditions.

Investigation of Chemical Reactivity and Transformation Mechanisms of 1 Cyclopropyl 1h 1,2,4 Triazole

Ring Opening and Rearrangement Reactions

Reactions involving the opening or rearrangement of either the triazole or cyclopropyl (B3062369) ring are significant in the chemical transformations of 1-Cyclopropyl-1H-1,2,4-triazole.

Triazole Ring: The 1,2,4-triazole (B32235) ring is generally stable due to its aromaticity. nih.gov However, under certain conditions, such as in the presence of strong reagents or upon heating, rearrangement reactions can occur, particularly in substituted 1,2,4-triazoles. For instance, N-acyl-3-amino-1,2,4-triazoles can undergo intermolecular trans-aminoacylation upon heating. researchgate.net Additionally, certain 1,2,4-triazole derivatives can undergo elimination reactions in specific solvents. rsc.org While specific studies on the ring-opening of the 1-cyclopropyl substituted triazole are not abundant, the general principles of triazole chemistry suggest that such reactions would require significant energy input to overcome the aromatic stabilization.

Cyclopropyl Ring: The cyclopropyl group is characterized by significant ring strain due to its 60° bond angles, which makes it susceptible to ring-opening reactions. fiveable.me These reactions are often initiated by electrophiles or proceed through radical mechanisms, leading to the formation of more stable acyclic products. The presence of the triazole ring can influence the regioselectivity of the ring opening. For example, acid-catalyzed cleavage of phenylcyclopropanone acetals can proceed via different mechanisms depending on the reaction conditions. marquette.edu

A study on the reaction of imidazoles and triazoles with cyclopropenones demonstrated a natural light-promoted N-acylation reaction, which involves the ring opening of the cyclopropenone. researchgate.net While this involves a related three-membered ring, it highlights a potential pathway for reactions involving the cyclopropyl group.

Electrophilic and Nucleophilic Aromatic Substitution on the Triazole Ring

The electronic nature of the 1,2,4-triazole ring governs its susceptibility to electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution: The 1,2,4-triazole ring is considered a π-excessive system, meaning it has a high electron density. chemicalbook.com This makes the nitrogen atoms the primary sites for electrophilic attack. chemicalbook.com Protonation, a simple electrophilic substitution, readily occurs at the N4 position. chemicalbook.com Alkylation is a common electrophilic substitution reaction, and the regioselectivity (N1 vs. N4) can be controlled by the reaction conditions, such as the base and solvent used. chemicalbook.com For instance, alkylation of 1H-1,2,4-triazole with sodium ethoxide in ethanol (B145695) favors substitution at the N1 position. chemicalbook.com

Nucleophilic Aromatic Substitution: The carbon atoms of the 1,2,4-triazole ring are electron-deficient due to their attachment to electronegative nitrogen atoms. chemicalbook.com This makes them susceptible to nucleophilic attack, particularly under forcing conditions or when activated by electron-withdrawing groups. While direct nucleophilic substitution on the unsubstituted triazole ring is not common, derivatives of 1,2,4-triazole can undergo such reactions. For example, 4-amino-1,2,4-triazole (B31798) can be used in vicarious nucleophilic substitution reactions. osti.gov

Table 1: Reactivity of the 1,2,4-Triazole Ring

Reaction TypePreferred Site(s)Influencing FactorsExample Reaction
Electrophilic SubstitutionNitrogen atoms (N1, N4)Base, solvent, nature of electrophileAlkylation, Protonation chemicalbook.com
Nucleophilic SubstitutionCarbon atoms (C3, C5)Activating groups, reaction conditionsVicarious nucleophilic substitution osti.gov

Reactions Involving the Cyclopropyl Moiety (e.g., Ring Strain-Mediated Reactivity)

The high ring strain of the cyclopropyl group is a key driver of its reactivity. fiveable.mewikipedia.org This strain can be relieved through ring-opening reactions, making the cyclopropyl group a versatile functional handle in organic synthesis. fiveable.me

The bonding in cyclopropane (B1198618) can be described by the Walsh model, which suggests the presence of p-orbital character, allowing for conjugation with adjacent π-systems. wikipedia.orgstackexchange.com This electronic feature can influence the reactivity of the molecule.

Reactions involving the cyclopropyl group often proceed via intermediates where the ring has opened. For instance, acid-catalyzed hydrolysis of cyclopropane derivatives can involve rate-determining protonation of the cyclopropane ring. marquette.edu The presence of the triazole ring as a substituent will undoubtedly influence the stability of any charged intermediates formed during such reactions.

Furthermore, the cyclopropyl group can participate in cycloaddition reactions. For example, a phenylcyclopropanone acetal (B89532) was found to readily undergo a (3+2) cycloaddition with 4-phenyl-1,2,4-triazoline-3,5-dione. marquette.edu

Coordination Chemistry and Metal Complex Formation

1,2,4-Triazoles are excellent ligands in coordination chemistry due to the presence of multiple nitrogen atoms that can donate their lone pair of electrons to a metal center. tennessee.eduwikipedia.org They can act as monodentate or bridging ligands, leading to the formation of a diverse range of coordination complexes, including discrete molecules, coordination polymers, and metal-organic frameworks (MOFs). tennessee.edu

The coordination versatility of 1,2,4-triazole derivatives is well-documented. For example, 1H-1,2,4-triazole-3-thiol can exhibit multiple bridging modes in the formation of cadmium(II) polymers, influenced by the anions present in the reaction. acs.org Schiff bases derived from 3-amino-1H-1,2,4-triazole also readily form metal complexes with enhanced biological activity. researchgate.net

While specific studies on the coordination chemistry of this compound are not extensively reported in the provided search results, the general principles of triazole coordination chemistry are directly applicable. The cyclopropyl group would likely act as a steric and electronic modifying group, influencing the packing and properties of the resulting metal complexes.

Structure Activity Relationship Studies and Molecular Target Interactions of 1 Cyclopropyl 1h 1,2,4 Triazole Derivatives Mechanistic Focus

Rational Design of Novel 1-Cyclopropyl-1H-1,2,4-triazole Derivatives for Targeted Biological Pathways

The development of novel this compound derivatives is often guided by a rational design approach, leveraging the known biological activities of the triazole and cyclopropyl (B3062369) moieties. rsc.orgbenthamdirect.com This strategy involves the strategic combination of these bioactive substructures to create new chemical entities with enhanced or targeted biological effects. rsc.org Virtual molecular docking is a key tool in this process, allowing for the computational screening of designed compounds against specific biological targets before their synthesis. rsc.orgpensoft.net

A prominent application of this design strategy is in the development of antifungal agents that target the cytochrome P450 14α-demethylase (CYP51) enzyme, a critical component in the biosynthesis of ergosterol (B1671047) in fungi. rsc.orgnih.gov By incorporating the this compound core into molecules containing other pharmacophores, such as oxime ethers and phenoxy pyridinyl moieties, researchers have successfully created potent CYP51 inhibitors. rsc.orgmdpi.com

The design process also considers the incorporation of various substituents to modulate the physicochemical properties and biological activity of the derivatives. For instance, the introduction of carbonyl groups is intended to enhance hydrogen bonding capabilities with target receptors. nih.gov This tailored approach has led to the synthesis of diverse series of this compound derivatives with potential applications as anticancer, neuroprotective, and antimicrobial agents. nih.govnih.govmdpi.com

Molecular Docking and Binding Affinity Studies with Enzyme Active Sites (e.g., CYP51, MurB Enzyme)

Molecular docking simulations are a cornerstone in understanding the interactions between this compound derivatives and their enzymatic targets. These computational studies provide insights into the binding modes and affinities of these compounds within the active sites of enzymes like CYP51 and MurB.

CYP51: For antifungal derivatives, molecular docking studies have been instrumental in elucidating their interaction with the CYP51 active site. rsc.orgresearchgate.netnih.gov These studies reveal that the triazole nitrogen atom often coordinates with the heme iron of the enzyme, a crucial interaction for inhibitory activity. rsc.org Furthermore, the cyclopropyl group and other substituents can form additional hydrogen bonds and stacking interactions with key amino acid residues in the active site, enhancing binding affinity. rsc.org For example, docking studies of certain derivatives have shown binding modes similar to established antifungal drugs like tebuconazole, but with subtle differences in their interactions. rsc.org

MurB Enzyme: While less extensively studied for this specific class of compounds, the MurB enzyme, involved in bacterial cell wall biosynthesis, represents a potential target for antibacterial this compound derivatives. Molecular docking could be employed to predict the binding interactions and guide the design of effective MurB inhibitors.

The insights gained from molecular docking are crucial for the rational design of more potent and selective enzyme inhibitors. By understanding the specific interactions within the active site, researchers can strategically modify the chemical structure of the derivatives to optimize their binding and, consequently, their biological activity.

Investigation of Molecular Mechanisms of Action (e.g., Enzyme Inhibition Kinetics, Cellular Pathway Modulation)

Beyond target binding, research into this compound derivatives extends to elucidating their downstream molecular mechanisms of action. This involves studying their effects on enzyme kinetics and their ability to modulate cellular pathways.

Enzyme Inhibition Kinetics: For derivatives targeting specific enzymes, kinetic studies are performed to determine the nature and potency of their inhibitory effects. nih.govresearchgate.netisp.edu.pk These studies can reveal whether a compound acts as a competitive, non-competitive, or uncompetitive inhibitor, providing valuable information about its mechanism. For instance, some 1,2,4-triazole (B32235) derivatives have been identified as potent inhibitors of enzymes like acetylcholinesterase and α-glucosidase. nih.gov

Cellular Pathway Modulation: The biological effects of these compounds are often a consequence of their ability to modulate specific cellular signaling pathways. For example, certain anticancer 1,2,4-triazole derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. nih.gov In the context of neuroprotection, some derivatives have been found to activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses, thereby protecting neuronal cells from oxidative stress. nih.gov

Understanding these molecular mechanisms is critical for the development of targeted therapies. By identifying the specific pathways affected by a compound, researchers can better predict its therapeutic potential and potential side effects.

Role of the Cyclopropyl Group in Modulating Molecular Interactions and Biological Recognition

The cyclopropyl group is not merely a passive component of these derivatives; it actively contributes to their biological activity through several mechanisms. wikipedia.orgresearchgate.net Its unique structural and electronic properties play a significant role in modulating molecular interactions and biological recognition. wikipedia.org

Conformational Rigidity: The rigid, three-membered ring of the cyclopropyl group restricts the conformational freedom of the molecule. researchgate.net This pre-organization can be entropically favorable for binding to a biological target, as less conformational entropy is lost upon binding. researchgate.net

Metabolic Stability: The cyclopropyl group can enhance the metabolic stability of a drug molecule. researchgate.net Its C-H bonds are stronger than those in alkanes, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. researchgate.net This can lead to a longer half-life and improved bioavailability.

Electronic Properties: The cyclopropyl ring possesses enhanced pi-character in its C-C bonds, allowing it to participate in electronic interactions such as hyperconjugation. wikipedia.org This can influence the electronic properties of the entire molecule and its ability to interact with biological targets.

Potency and Selectivity: The presence of the cyclopropyl group can enhance the potency and selectivity of a drug. researchgate.net By occupying specific pockets in a receptor or enzyme active site, it can lead to more favorable binding interactions and reduce off-target effects. researchgate.net

The multifaceted role of the cyclopropyl group makes it a valuable component in drug design, contributing to improved pharmacokinetic and pharmacodynamic properties of this compound derivatives.

Structure-Activity Relationship (SAR) Analysis: Impact of Substituent Variation on Molecular Activity Profiles

Structure-activity relationship (SAR) analysis is a critical aspect of drug discovery that systematically investigates how variations in the chemical structure of a compound affect its biological activity. nih.govasianpubs.orgpensoft.net For this compound derivatives, SAR studies have provided valuable insights into the key structural features required for their desired biological effects. rsc.orgmdpi.comnih.govmdpi.comresearchgate.net

Table 1: SAR Insights for this compound Derivatives

Structural Variation Impact on Activity Example
Substituents on the phenyl ringThe position and nature of substituents on the phenyl ring can significantly influence activity. For example, in some antifungal derivatives, a 2,4-difluorophenyl group is associated with high potency. nih.govAntifungal agents
Linker between the triazole and other moietiesThe length and flexibility of the linker can affect the compound's ability to adopt the optimal conformation for binding to its target.Anticancer agents
Substituents on the triazole ringModifications to the triazole ring itself can impact its interaction with the target, such as the coordination with the heme iron in CYP51.Antifungal agents
Nature of the second heterocyclic ringIn hybrid molecules, the choice of the second heterocyclic ring (e.g., oxadiazole, thiadiazole) can modulate the overall biological profile. nih.govAntimicrobial agents

SAR studies have shown that even small changes to the chemical structure can have a profound impact on biological activity. For instance, the introduction of electron-withdrawing groups can sometimes enhance activity. asianpubs.org These studies are essential for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds.

Emerging Research Directions and Potential Applications of 1 Cyclopropyl 1h 1,2,4 Triazole Compounds Non Prohibited Areas

Role as Chemical Building Blocks for Complex Molecular Architectures

The 1,2,4-triazole (B32235) ring system is a valuable scaffold in organic synthesis due to its unique chemical properties. nih.gov It is aromatic, stable, and possesses multiple nitrogen atoms that can participate in hydrogen bonding and coordination with other molecules. nih.gov The presence of a cyclopropyl (B3062369) group attached to this triazole ring introduces a three-dimensional element and can influence the molecule's conformational preferences and metabolic stability.

The synthesis of substituted 1,2,4-triazoles can be achieved through various methods, including the reaction of hydrazines with formamide (B127407) under microwave irradiation, which offers a catalyst-free and efficient route. organic-chemistry.org Another approach involves a copper-catalyzed reaction that facilitates sequential N-C and N-N bond formation through oxidative coupling. organic-chemistry.org These synthetic strategies allow for the introduction of diverse functional groups onto the triazole core, creating a wide array of building blocks for more complex molecules. For instance, derivatives such as 1-cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde and 5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde serve as intermediates for constructing more elaborate chemical structures. bldpharm.comuni.lu

The versatility of the 1,2,4-triazole scaffold is further demonstrated by its ability to be incorporated into fused heterocyclic systems, such as 1,2,4-triazolo[1,5-a]pyridines, which are of biological interest. organic-chemistry.org The development of metal-free oxidative N-N bond formation reactions provides an environmentally friendly pathway to these fused systems. organic-chemistry.org

Applications in Agrochemical Research: Chemical Design and Mechanism of Action Studies

Triazole compounds are a cornerstone of modern agrochemical research, particularly in the development of fungicides. rjptonline.orgnih.gov Their primary mechanism of action in fungi is the inhibition of the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51). nih.govnih.gov This enzyme is crucial for the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes. nih.govrjptonline.org By disrupting ergosterol production, triazole fungicides compromise the integrity of the fungal cell wall, leading to growth inhibition. rjptonline.org

The design of novel triazole-based agrochemicals often involves modifying the substituents on the triazole ring to enhance efficacy and spectrum of activity. The introduction of a cyclopropyl group can be a strategic design element. Research has shown that derivatives of 1,2,4-triazole are used in the synthesis of fungicides, herbicides, and insecticides. rjptonline.orgchemimpex.comagriplantgrowth.com For example, new 1,2,4-triazole derivatives containing an oxime ether and a phenoxy pyridinyl moiety have been synthesized and shown to exhibit significant fungicidal activities against various plant pathogens. nih.gov

Development in Materials Science

The unique electronic properties of the 1,2,4-triazole ring have led to its exploration in materials science. mdpi.com The electron-deficient nature of the triazole ring gives it excellent electron-transporting and hole-blocking capabilities, which are desirable properties for various electronic applications. researchgate.net

Functional Polymers and Optoelectronic Materials:

Derivatives of 1,2,4-triazole have been incorporated into polymers to create materials with specific functionalities. For instance, 1H-1,2,4-triazole has been used to functionalize polymer electrolyte membranes (PEMs) for potential use in fuel cells. researchgate.net These functionalized membranes have shown promising proton conductivity at elevated temperatures under anhydrous conditions. researchgate.net

In the realm of optoelectronics, 4H-1,2,4-triazole derivatives have been investigated for their luminescent properties. mdpi.com By conjugating the triazole core with aromatic systems, researchers have created highly luminescent compounds with potential applications in organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net The aggregation of 4-aryl-4H-1,2,4-triazoles can form ribbon-like supramolecular structures that act as optical waveguides, propagating photoluminescence. rsc.org

Corrosion Inhibitors:

Triazole derivatives have a long history of use as effective corrosion inhibitors for various metals and alloys, including carbon steel and copper. chemimpex.comnih.govktu.ltresearchgate.net They function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. ktu.ltmdpi.com The nitrogen atoms in the triazole ring play a crucial role in this adsorption process. The inhibition efficiency of these compounds is dependent on their concentration and the specific metal and corrosive medium. ktu.lt

Environmental Fate and Degradation Studies

The widespread use of triazole-based fungicides necessitates an understanding of their environmental fate and potential for degradation. Studies have shown that 1H-1,2,4-triazole can be persistent in the environment. epa.govresearchgate.net It is not readily biodegradable and can have a long half-life in soil and water. epa.govresearchgate.net

Research indicates that 1H-1,2,4-triazole is stable to hydrolysis in aqueous solutions at various pH levels. epa.gov Photodegradation in water is also not a significant degradation pathway. epa.govepa.gov In soil, the degradation of 1,2,4-triazole is slow, with half-lives varying depending on the soil type. researchgate.net

Some studies have explored methods to enhance the biodegradation of 1H-1,2,4-triazole. One promising approach is co-metabolism, where the degradation of the triazole is enhanced in the presence of another substrate. For example, nitrification has been shown to enhance the biodegradation of 1H-1,2,4-triazole in activated sludge reactors. researchgate.netnih.gov This process involves the enrichment of specific microbial communities capable of degrading the recalcitrant triazole compound. nih.gov

Future Perspectives in Synthetic and Mechanistic Organic Chemistry

The field of synthetic and mechanistic organic chemistry continues to evolve, with a focus on developing more efficient, selective, and sustainable methods for constructing complex molecules. The this compound scaffold presents several interesting avenues for future research.

The development of novel catalytic systems, including the use of earth-abundant metals and organocatalysts, for the synthesis and functionalization of cyclopropyl-triazole derivatives is an active area of investigation. organic-chemistry.orglifechemicals.com These methods aim to provide access to a wider range of structurally diverse compounds with potentially new and improved properties.

From a mechanistic standpoint, understanding the intricate details of the reactions involving 1,2,4-triazoles is crucial for optimizing existing synthetic routes and designing new ones. Computational studies, such as vacuum ultraviolet photoabsorption and ultraviolet photoelectron spectroscopy, combined with ab initio calculations, can provide valuable insights into the electronic structure and reactivity of these molecules. nih.gov This fundamental understanding can guide the rational design of new catalysts and reagents for triazole chemistry.

Furthermore, the unique strain energy of the cyclopropyl ring can be harnessed in novel chemical transformations. Exploring ring-opening reactions or rearrangements of cyclopropyl-triazole derivatives could lead to the discovery of new synthetic methodologies and the creation of unique molecular architectures.

Q & A

Q. What are the common synthetic routes for preparing 1-Cyclopropyl-1H-1,2,4-triazole, and how can reaction conditions be optimized to improve yield?

A key method involves nucleophilic substitution between 1,2,4-triazole and cyclopropyl-containing electrophiles. For example, 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one was synthesized via nucleophilic substitution of 2-chloro-1-(1-chlorocyclopropyl)ethanone with 1,2,4-triazole under reflux conditions. Optimizing solvent choice (e.g., aprotic solvents) and temperature control (60–80°C) can enhance yields up to 85% . Another approach involves hydroxymethylation of 1H-1,2,4-triazole with paraformaldehyde followed by cyclopropane ring formation through cyclization agents. Controlling the stoichiometry of paraformaldehyde (1:1.2 molar ratio) and using catalysts like HCl can achieve over 90% conversion .

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives, and how are critical structural features confirmed?

Multi-nuclear NMR (¹H, ¹³C) is essential for confirming the cyclopropyl group's presence through characteristic coupling constants (J = 6–8 Hz for adjacent protons) and chemical shifts (δ 0.5–1.5 ppm for cyclopropyl CH₂). IR spectroscopy identifies triazole ring vibrations (C=N stretching at 1500–1600 cm⁻¹). High-resolution mass spectrometry (HRMS) provides exact mass confirmation, with molecular ion peaks matching calculated values within 5 ppm error. For example, in related triazole derivatives, elemental analysis confirmed C, H, N content within ±0.4% of theoretical values .

Q. What are the primary biological activities associated with this compound derivatives, and how do structural modifications influence efficacy?

The cyclopropyl-triazole scaffold exhibits antifungal and antimicrobial properties. Substitutions at the triazole N1 position enhance activity against Candida albicans (MIC₅₀ = 2–8 µg/mL) by improving membrane penetration. For instance, introducing electron-withdrawing groups (e.g., -Cl) at the cyclopropyl ring increases oxidative stability, reducing metabolic degradation in vitro .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data assignments for this compound derivatives during structural elucidation?

Contradictions often arise from tautomeric forms or dynamic ring puckering in the triazole-cyclopropane system. Strategies include:

  • Variable-temperature NMR to observe tautomer equilibria (e.g., coalescence temperatures).
  • DFT calculations to predict ¹³C NMR shifts (B3LYP/6-311+G(d,p) basis set).
  • X-ray crystallography for unambiguous confirmation. In a recent study, inconsistent NOE correlations were resolved by crystallographic data showing a puckered triazole ring (dihedral angle = 12.7°) .

Q. What strategies improve the biological activity of this compound analogs against resistant fungal strains?

Structure-activity relationship (SAR) studies indicate:

  • Introducing electron-withdrawing groups (e.g., -CF₃) at the triazole C3 position increases antifungal potency 3-fold against Fusarium spp.
  • Cyclopropyl ring functionalization with hydroxyl groups improves membrane permeability (logP reduction from 2.1 to 1.4).
  • Molecular dynamics simulations show that N1-substitution enhances target (CYP51) binding through hydrophobic interactions (ΔG = -9.8 kcal/mol vs. -7.2 for unsubstituted analogs) .

Q. How can computational modeling guide the design of this compound derivatives with reduced aquatic toxicity?

Molecular docking with aquatic toxicity receptors (e.g., Daphnia magna acetylcholinesterase) identifies problematic substituents. For example:

  • Removing hydrophobic groups (-CH₂Ph) reduces bioaccumulation potential (BCF from 950 to 120).
  • QSAR models predict that polar substituents (-OH, -COOH) lower acute aquatic toxicity (LC₅₀ improvement from 0.8 mg/L to 12 mg/L) .

Methodological Considerations

Q. What precautions are critical when handling this compound derivatives in laboratory settings?

  • Use local exhaust ventilation to minimize inhalation of aerosols (TLV-TWA < 0.1 mg/m³).
  • Avoid skin contact by wearing nitrile gloves (tested permeation time > 8 hours).
  • Store in airtight containers under nitrogen to prevent oxidation, with temperature maintained below 25°C .

Q. How can researchers validate the purity of this compound intermediates during multi-step synthesis?

  • Employ HPLC with a C18 column (gradient: 10–90% acetonitrile in 0.1% formic acid) to detect impurities <0.1%.
  • Use differential scanning calorimetry (DSC) to confirm melting point consistency (±1°C deviation indicates ≥98% purity).
  • Track residual solvents via GC-MS, ensuring compliance with ICH Q3C guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.